Structural uniqueness vs. the 2‑methoxyphenyl‑4‑fluorobenzyl analogue (451482‑30‑7)
The target compound differs from 2‑fluoro‑5‑(N‑(4‑fluorobenzyl)sulfamoyl)‑N‑(2‑methoxyphenyl)benzamide at three positions: the benzamide N‑aryl group (2‑ethoxyphenyl vs. 2‑methoxyphenyl), the sulfamoyl N‑substituent (4‑methoxybenzyl vs. 4‑fluorobenzyl), and the presence of a 2‑fluoro group on the central ring. These substitutions alter H‑bond acceptor capacity, lipophilicity (estimated ΔlogP ≈ +0.5 for the ethoxy vs methoxy analogue), and steric bulk, which collectively influence target‑binding pose and selectivity.
| Evidence Dimension | Molecular structure and key pharmacophoric features |
|---|---|
| Target Compound Data | 2‑ethoxyphenyl amide; 2‑fluoro; 4‑methoxybenzyl sulfamoyl |
| Comparator Or Baseline | 2‑methoxyphenyl amide; 2‑fluoro; 4‑fluorobenzyl sulfamoyl (CAS 451482‑30‑7) |
| Quantified Difference | Three substitution points differ; estimated ΔlogP ≈ +0.5 (ethoxyphenyl vs methoxyphenyl) |
| Conditions | Structural comparison based on reported chemical structures |
Why This Matters
Even conservative structural alterations can shift potency, selectivity, and solubility—users must procure the exact compound when probing structure‑activity relationships.
